Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)-

Synthetic Chemistry Process Development Building Block Synthesis

Select CAS 95184-61-5 for its unique C-5 brominated thiophene enabling precise Suzuki-Miyaura cross-coupling for SAR libraries. Differentiated by a validated 81.6% yield Friedel-Crafts synthesis route and documented α7 nAChR bioactivity (IC50 880 nM). EPA DSSTox and NCI listed. Only this CAS ensures synthetic reproducibility and regulatory-grade data traceability.

Molecular Formula C12H9BrO2S
Molecular Weight 297.17 g/mol
CAS No. 95184-61-5
Cat. No. B1607159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (5-bromo-2-thienyl)(4-methoxyphenyl)-
CAS95184-61-5
Molecular FormulaC12H9BrO2S
Molecular Weight297.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br
InChIInChI=1S/C12H9BrO2S/c1-15-9-4-2-8(3-5-9)12(14)10-6-7-11(13)16-10/h2-7H,1H3
InChIKeyKTBNPLQVESJLHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- (CAS 95184-61-5): Core Identity and Procurement-Ready Profile for Advanced Synthesis


Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)-, also identified as (5-bromothiophen-2-yl)(4-methoxyphenyl)methanone and assigned CAS 95184-61-5, is an organic compound of the diaryl ketone class characterized by a 5-bromo-2-thienyl and a 4-methoxyphenyl group linked through a central carbonyl [1]. With a molecular weight of 297.17 g/mol and a calculated LogP (XLogP3-AA) of 4.3, it is a brominated heteroaromatic building block, widely utilized as a versatile intermediate in pharmaceutical research and organic synthesis [1]. Its primary value in scientific procurement stems from its defined structure that enables precise, orthogonal functionalization via cross-coupling chemistries, making it a strategic alternative to less defined or less reactive structural analogs in the construction of complex molecular scaffolds .

Substitution Risk Analysis for Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)-: Why Close Analogs Cannot Guarantee Synthetic Outcome


Generic substitution of Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- with other in-class diaryl ketones or thiophene derivatives is not scientifically advisable due to its unique combination of a C-5 brominated thiophene ring and a 4-methoxyphenyl moiety. The specific position of the bromine atom on the thiophene is not merely a structural feature; it directly determines the regioselectivity and efficiency of pivotal metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira, which are central to its utility as a building block [1]. Replacing this compound with a non-brominated analog, or one where the halogen is on the phenyl ring or at a different thiophene position, would fundamentally alter the synthetic pathway and likely yield different downstream products or require entirely different, potentially less efficient, reaction conditions. The physicochemical properties (e.g., LogP 4.3, Topological Polar Surface Area 54.5 Ų) are also distinct, impacting solubility and chromatographic behavior, which can disrupt established purification and analytical workflows [1]. Therefore, selecting this specific CAS-defined entity is critical for maintaining synthetic reproducibility, yield, and the integrity of subsequent biological or material science investigations .

Quantitative Differentiation Evidence for Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- Procurement


Synthetic Accessibility via Friedel-Crafts Acylation: Quantified Yield and Purity

This compound can be synthesized with high efficiency via a single-step Friedel-Crafts acylation between 2-bromothiophene and p-methoxybenzoyl chloride. Under optimized conditions, this method yields the target compound in high quantity and purity, offering a reliable and scalable entry point compared to alternative multi-step or lower-yielding routes for similar brominated heteroaromatic ketones .

Synthetic Chemistry Process Development Building Block Synthesis

Potency at Human Alpha7 Nicotinic Acetylcholine Receptor (α7 nAChR): Annotated Bioactivity Profile

The compound has been specifically evaluated and found to be active against the human α7 nicotinic acetylcholine receptor (nAChR) in a functional assay, exhibiting an IC50 value of 880 nM in inhibiting acetylcholine-evoked currents [1][2]. While not a direct head-to-head comparison, this quantitative bioactivity datum provides a key differentiator against numerous in-class analogs that lack any documented activity or have not been screened against this therapeutically relevant CNS target. The absence of such data for a comparator in the same assay system renders a quantitative difference incalculable, but establishes a clear, data-driven reason for selection in α7 nAChR-focused projects.

Neuroscience Nicotinic Receptor Pharmacology Drug Discovery

Validated Entry in National Cancer Institute (NCI) and EPA DSSTox Databases: Confirmed Research Utility

The compound is cataloged in two authoritative chemical databases: the National Cancer Institute's (NCI) repository (as NSC170819) and the U.S. Environmental Protection Agency's (EPA) DSSTox database (DTXSID10305457) [1]. This dual listing confirms its past or ongoing relevance to government-funded research initiatives in oncology and toxicology. While many custom-synthesized analogs exist only in academic publications or vendor catalogs, inclusion in these curated, government-maintained databases provides a higher level of validation and traceability. It signals a pre-existing interest from major research bodies, which is a significant qualitative differentiator for procurement when historical context and data integrity are critical.

Chemical Standards Regulatory Science Computational Toxicology

Prioritized Research Applications for Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- (CAS 95184-61-5) Based on Evidence


Core Building Block for Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry

The presence of the C-5 bromine on the thiophene ring renders this compound a highly valuable electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This is the primary and most robust application derived from the available evidence. Researchers can reliably use this compound to introduce diverse aryl or heteroaryl boronic acids at the 5-position of the thiophene, enabling the rapid synthesis of focused libraries for structure-activity relationship (SAR) studies, particularly in neuroscience (α7 nAChR) programs where its core has shown initial activity [1].

Scalable Synthesis of Functionalized Thiophene Intermediates via Friedel-Crafts Protocol

The documented high-yield Friedel-Crafts acylation route (81.6% yield at 0.2 mol scale) provides a well-characterized and scalable method for its production . This is a critical piece of evidence for process chemists and procurement managers who need to plan for multi-gram to kilogram-scale synthesis. It supports its use as a cost-effective, in-house preparable intermediate for larger R&D campaigns, differentiating it from compounds that lack such a robust, validated, and high-yielding synthetic procedure.

Investigational Ligand for Alpha7 Nicotinic Receptor (α7 nAChR) Probe Development

The compound's documented activity against the human α7 nAChR (IC50 = 880 nM) provides a data-supported entry point for neuroscience research [1]. This application scenario is less about a proven drug candidate and more about its utility as a validated chemical probe or a starting point for medicinal chemistry optimization. For researchers studying cholinergic signaling, cognition, or neuroinflammation, this compound offers a structurally defined, purchasable molecule with a quantitative link to a disease-relevant target, which is a significant advantage over purchasing a completely uncharacterized analog.

A Validated Reference Material for Federal Research & Regulatory Compliance

Its inclusion in both the NCI and EPA DSSTox databases provides a unique application scenario in regulatory and compliance-driven research . Scientists working on NIH grants, developing analytical methods for environmental monitoring, or populating computational toxicology models (e.g., using EPA's CompTox Dashboard) can select this compound as a 'pre-vetted' chemical entity. Its established identity and links to government research databases provide a level of data integrity and traceability that is often required but seldom available for many commercially available research chemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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